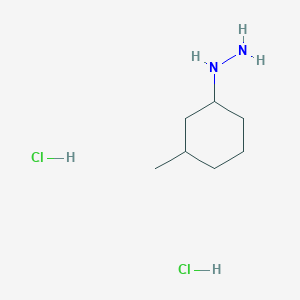

(3-Methylcyclohexyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

(3-methylcyclohexyl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-3-2-4-7(5-6)9-8;;/h6-7,9H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUFOCANZNWHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210726-73-0 | |

| Record name | (3-methylcyclohexyl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Reduction of Cyclohexanone Derivatives

One classical approach to preparing cyclohexyl hydrazines involves the reduction of cyclohexanone hydrazones or azines. For example, cyclohexanone hydrazone can be reduced catalytically using anhydrous formic acid or hydrogenation over catalysts such as colloidal platinum or ruthenium on carbon. This method yields cyclohexylhydrazine in moderate yields (~31%) and can be adapted to substituted cyclohexyl derivatives like 3-methylcyclohexyl hydrazine.

Alkylation of Hydrazine

Alkylation of hydrazine hydrate with alkyl halides or related reagents is a common synthetic route for alkyl hydrazines. However, the direct alkylation often leads to mixtures of mono- and dialkylated products. The reaction conditions, choice of base, and solvent influence the selectivity and yield. For example, alkylation using benzyl chloride in aqueous sodium carbonate solution can lead to tetrabenzylhydrazine due to elimination side reactions.

Catalytic Alkylation Using Methanol and Hydrazine Hydrate

For simpler alkyl hydrazines such as methyl hydrazine, a one-step catalytic alkylation of hydrazine hydrate with methanol under inert atmosphere and catalyst presence has been developed. This method offers high yield, mild conditions, and minimal by-products. Although this is for methyl hydrazine, it provides insight into possible catalytic alkylation strategies that could be adapted for cyclohexyl derivatives.

Conversion to this compound

The dihydrochloride salt is prepared by treating (3-methylcyclohexyl)hydrazine with hydrochloric acid, resulting in protonation of the hydrazine nitrogen atoms and salt formation. This process is straightforward and typically involves:

- Dissolving (3-methylcyclohexyl)hydrazine in an appropriate solvent

- Adding hydrochloric acid in stoichiometric excess

- Isolating the dihydrochloride salt by crystallization or precipitation

This salt form improves stability and facilitates handling for further synthetic applications.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The catalytic hydrogenation methods for cyclohexyl derivatives show promise for adapting hydrazine synthesis, leveraging ruthenium or platinum catalysts under controlled temperature and pressure conditions to optimize yield and purity.

- Alkylation methods require careful control of reaction conditions to avoid over-alkylation or side reactions. The use of bases such as triethylamine improves yields by neutralizing liberated HCl during alkylation.

- The one-step catalytic alkylation of hydrazine hydrate with methanol under inert atmosphere offers a green and efficient route for methyl hydrazine and could inspire analogous methods for 3-methylcyclohexyl derivatives.

- Formation of the dihydrochloride salt is a standard and reliable step to obtain a stable, crystalline product suitable for storage and further use in organic synthesis, including C-N and C-O bond-forming reactions.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclohexyl)hydrazine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of 3-methylcyclohexanone.

Reduction: Formation of 3-methylcyclohexylamine.

Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:

(3-Methylcyclohexyl)hydrazine dihydrochloride has been investigated for its potential as an anticancer agent. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells. For instance, a study highlighted the compound's ability to inhibit specific enzymes involved in cancer cell proliferation, suggesting its role as a lead compound for further drug development .

Neuroprotective Effects:

Research indicates that hydrazine derivatives may exhibit neuroprotective properties. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This property is attributed to its ability to scavenge free radicals, making it a candidate for treating neurodegenerative diseases .

Organic Synthesis

Synthesis of Pharmaceuticals:

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of different functional groups, facilitating the development of new drugs with improved efficacy and safety profiles. For example, it has been utilized in synthesizing novel anti-inflammatory agents .

Reactions and Mechanisms:

this compound can participate in several organic reactions, including hydrazination reactions. These reactions are crucial for forming hydrazones and other nitrogen-containing compounds, which are valuable in organic synthesis .

Biochemical Applications

Buffering Agent:

This compound is employed as a non-ionic organic buffering agent in biological research, particularly in cell culture applications where maintaining pH is critical. Its effective buffering capacity within the pH range of 6-8.5 makes it suitable for various biochemical assays .

Enzyme Inhibition Studies:

Studies have indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is exploited in drug discovery processes to identify potential therapeutic targets .

Data Summary

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Induces apoptosis in cancer cells |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Organic Synthesis | Pharmaceutical Synthesis | Intermediate for novel drug development |

| Hydrazination Reactions | Forms hydrazones and nitrogen compounds | |

| Biochemical Applications | Buffering Agent | Maintains pH in biological assays |

| Enzyme Inhibition Studies | Identifies therapeutic targets |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell growth compared to untreated controls, demonstrating its potential as a therapeutic agent.

Case Study 2: Neuroprotection

A series of experiments evaluated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The findings revealed that treatment with this compound reduced cell death significantly, highlighting its protective capabilities.

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)hydrazine dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Substituent Impact : Bulky substituents (e.g., cyclohexyl, aryl) reduce crystallinity and stability due to steric hindrance and weak N-N bonds .

- Hydroscopicity : Alkyloxy derivatives (e.g., 2-methoxyethyl) are hygroscopic, complicating handling .

Critical Analysis of Stability and Limitations

- Stability Challenges : Derivatives with large radicals (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit poor stability due to weak N-N bonds and steric strain .

- Reactivity Trade-offs : Electron-withdrawing substituents (e.g., trifluoromethyl) enhance electrophilicity but may reduce yields in cyclization reactions .

Biological Activity

(3-Methylcyclohexyl)hydrazine dihydrochloride is a hydrazine derivative with potential biological activities. Hydrazines, including this compound, have been studied for their diverse effects on biological systems, including genotoxicity, carcinogenicity, and various therapeutic potentials. This article reviews the biological activity of this compound, focusing on its genotoxic effects, cellular responses, and potential therapeutic applications.

Genotoxicity and Carcinogenicity

Hydrazine derivatives are known to exhibit genotoxic properties. Studies have shown that this compound may induce DNA damage in mammalian cells. For instance, hydrazine compounds have been classified as probable human carcinogens by the International Agency for Research on Cancer (IARC) due to their ability to cause cancer in animal models and their associated genotoxicity in vitro and in vivo .

Table 1: Genotoxicity of Hydrazine Derivatives

| Compound | Model Organism | Effect | Reference |

|---|---|---|---|

| Hydrazine | Mouse | Positive DNA repair response | |

| 1,2-Dimethylhydrazine | Rat | Induced DNA damage | |

| (3-Methylcyclohexyl)hydrazine | Human cells | Dose-dependent DNA damage |

Cellular Responses

Research indicates that exposure to hydrazine derivatives can lead to significant cellular responses, including cell cycle arrest and apoptosis. A study utilizing mouse lymphoma cells demonstrated that this compound could activate the G2/M DNA damage checkpoint, suggesting a protective mechanism against DNA damage .

The mechanism underlying the genotoxic effects of hydrazines involves the formation of reactive species that can bind to cellular macromolecules, leading to oxidative stress and subsequent DNA damage. This has been observed in various studies where hydrazines were shown to interact with nucleic acids and proteins, altering their structure and function .

Therapeutic Potential

Despite their toxicity, some hydrazines have been explored for therapeutic applications. For example, certain derivatives have demonstrated antibacterial and anticancer properties. The potential of this compound as a therapeutic agent is still under investigation; however, preliminary studies suggest it may possess beneficial effects against specific cancer cell lines.

Table 2: Biological Activities of Hydrazine Derivatives

Case Studies

Several case studies have highlighted the biological activity of hydrazines. For example, a study on the effects of different hydrazine derivatives on liver cells indicated that these compounds could induce hepatotoxicity and alter metabolic pathways significantly . Another study focused on the transcriptional response of cells exposed to hydrazines showed a marked increase in genes associated with stress responses and repair mechanisms .

Q & A

Q. What are the standard synthetic routes for (3-Methylcyclohexyl)hydrazine dihydrochloride?

The compound is synthesized via the reaction of (3-Methylcyclohexyl)amine with hydrazine hydrate in the presence of hydrochloric acid under controlled conditions (e.g., inert atmosphere, low humidity). The reaction typically proceeds at ambient temperature with stirring for 12–24 hours, followed by purification via recrystallization from ethanol or aqueous HCl .

Q. How can the purity and structural integrity of the compound be validated?

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Confirm the presence of the hydrazine moiety (δ 2.5–3.5 ppm for -NH-NH2) and methylcyclohexyl protons (δ 1.0–2.0 ppm).

- Melting Point : Verify consistency with literature values (e.g., ~200°C with decomposition) .

Q. What are the key solubility properties impacting experimental design?

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol). For reactions requiring non-polar media, consider counterion exchange (e.g., converting to free base via neutralization with NaOH) .

Q. How is the compound quantified in solution?

A spectrophotometric method using p-dimethylaminobenzaldehyde (DMAB) in EtOH-HCl (λ = 458 nm) is reliable. Prepare a standard curve (0.1–10 mM) and validate with triplicate measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

- Temperature : Test reflux (80–100°C) vs. ambient conditions to balance reaction rate and side-product formation.

- Stoichiometry : Vary the molar ratio of hydrazine hydrate (1.2–2.0 equivalents) to minimize unreacted starting material.

- Acid Concentration : Adjust HCl concentration (1–3 M) to optimize salt formation and solubility .

Q. What mechanisms explain its reactivity in nucleophilic substitution reactions?

The hydrazine moiety acts as a bifunctional nucleophile, attacking electrophilic centers (e.g., carbonyl carbons) to form hydrazones. Steric hindrance from the methylcyclohexyl group may influence regioselectivity. Computational studies (DFT) can map electron density to predict reactive sites .

Q. How does the compound interact with enzymatic targets?

The hydrazine group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes, inhibiting activity. Use proteomic profiling (e.g., activity-based protein labeling) to identify off-target interactions and validate specificity via competitive assays .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Q. How does solvent choice impact its stability in long-term storage?

Store as a hydrochloride salt in anhydrous ethanol or under nitrogen at –20°C to prevent oxidation. Degradation products (e.g., hydrazine oxides) can be monitored via LC-MS .

Q. What structural analogs are valuable for structure-activity relationship (SAR) studies?

Compare with:

- 4-Hydrazinylpyridine dihydrochloride : Enhanced aromatic interactions due to the pyridine ring.

- Bicyclo[1.1.1]pentan-1-yl analogs : Reduced steric bulk for improved membrane permeability.

Test analogs in enzyme inhibition assays (IC₅₀) and correlate with LogP values .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.